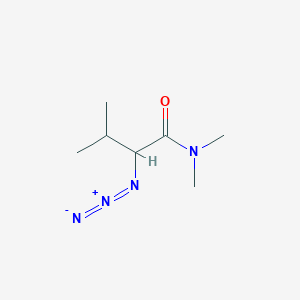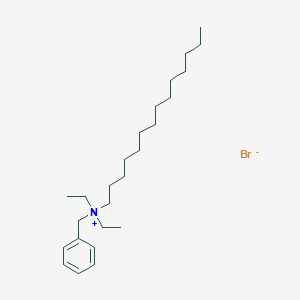
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by a long alkyl chain (tetradecane) attached to a nitrogen atom, which is also bonded to a benzyl group and two ethyl groups. The bromide ion serves as the counterion. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-diethyltetradecan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-diethyltetradecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyltetradecan-1-aminium bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts or phase transfer agents to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as N-Benzyl-N,N-diethyltetradecan-1-aminium chloride when using sodium chloride.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: N,N-diethyltetradecan-1-amine.
Scientific Research Applications
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in formulations of disinfectants and sanitizers.
Mechanism of Action
The primary mechanism of action of N-Benzyl-N,N-diethyltetradecan-1-aminium bromide involves its surfactant properties. The compound can insert itself into lipid bilayers of microbial cell membranes, leading to increased permeability and eventual cell lysis. The benzyl group enhances its ability to interact with the lipid components of the membrane, while the long alkyl chain provides hydrophobic interactions that destabilize the membrane structure.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-diethyltetradecan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide is unique due to its specific combination of a benzyl group, two ethyl groups, and a long tetradecane chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Compared to similar compounds, the presence of the bromide ion can influence its reactivity and solubility in different solvents.
Properties
CAS No. |
90105-73-0 |
|---|---|
Molecular Formula |
C25H46BrN |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
benzyl-diethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C25H46N.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-23-26(5-2,6-3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FSBPDACSSBERRL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
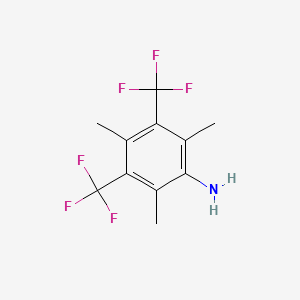
![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
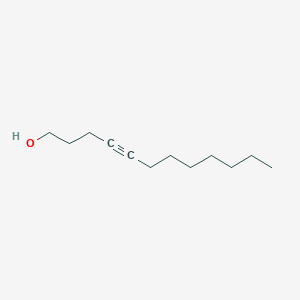
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

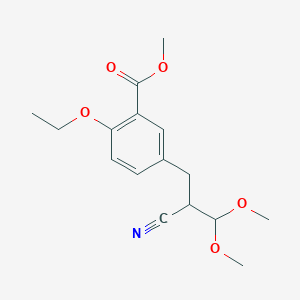

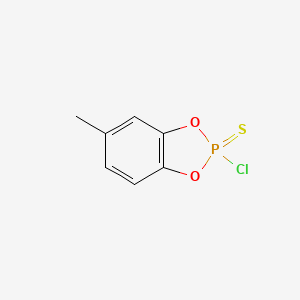
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

